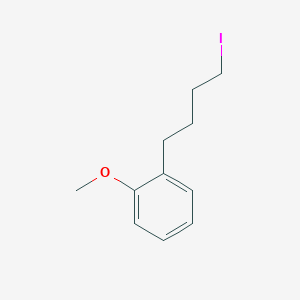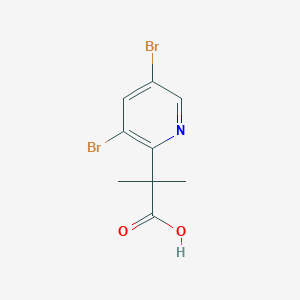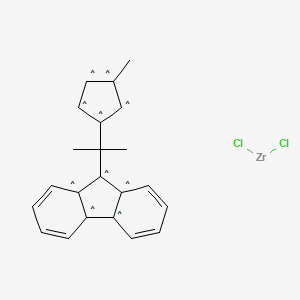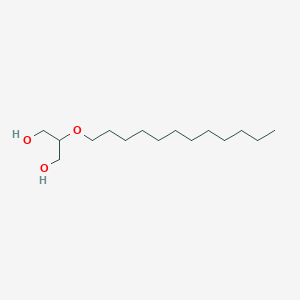
1-(4-Iodobutyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodobutyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an iodine atom attached to a butyl chain, which is further connected to a methoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodobutyl)-2-methoxybenzene typically involves the iodination of a butyl chain followed by its attachment to a methoxybenzene ring. One common method involves the reaction of 4-iodobutyl acetate with 2-methoxyphenol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes followed by purification steps to ensure the compound’s purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high yields and purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Iodobutyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed under high pressure.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include cyclohexane derivatives and other reduced forms of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodobutyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its ability to modify proteins and peptides.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(4-Iodobutyl)-2-methoxybenzene involves its interaction with various molecular targets. The iodine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobutyl acetate: Similar in structure but with an acetate group instead of a methoxybenzene ring.
1-(4-Bromobutyl)-2-methoxybenzene: Similar but with a bromine atom instead of iodine.
1-(4-Chlorobutyl)-2-methoxybenzene: Similar but with a chlorine atom instead of iodine.
Uniqueness
1-(4-Iodobutyl)-2-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing opportunities for diverse chemical modifications .
Eigenschaften
Molekularformel |
C11H15IO |
|---|---|
Molekulargewicht |
290.14 g/mol |
IUPAC-Name |
1-(4-iodobutyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7,9H2,1H3 |
InChI-Schlüssel |
FVSHXHUHDYZEDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)







![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)



